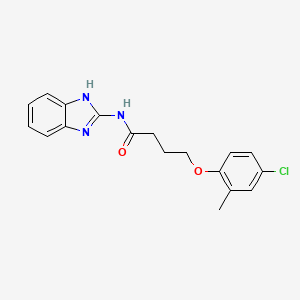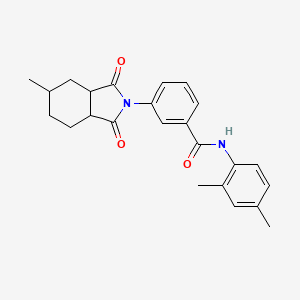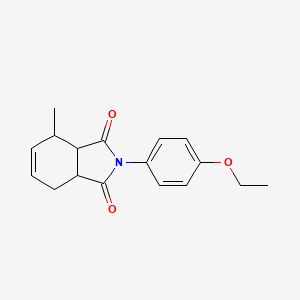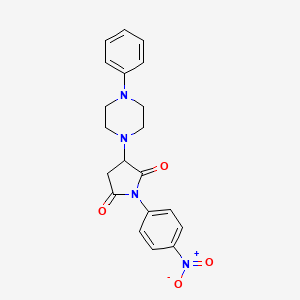methanone](/img/structure/B4032220.png)
[2-(4-Ethoxyphenyl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone
Overview
Description
2-(4-Ethoxyphenyl)quinolin-4-ylmethanone is a complex organic compound with the molecular formula C24H26N2O2 and a molecular weight of 374.5 g/mol
Preparation Methods
The synthesis of 2-(4-Ethoxyphenyl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution with Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with ethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Piperidinyl Methanone Moiety: The final step involves the reaction of the substituted quinoline with 2-methylpiperidine and a suitable acylating agent to form the desired methanone derivative.
Chemical Reactions Analysis
2-(4-Ethoxyphenyl)quinolin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
2-(4-Ethoxyphenyl)quinolin-4-ylmethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor in specific biochemical pathways.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating biochemical pathways. For example, it may act as an inhibitor of the SLC15A4 transporter, disrupting the TLR7/8-IRF5 signaling pathway and preventing downstream proinflammatory responses .
Comparison with Similar Compounds
Similar compounds to 2-(4-Ethoxyphenyl)quinolin-4-ylmethanone include:
[2-(4-Ethoxyphenyl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone: This compound has a similar structure but with a different substitution on the piperidine ring.
[2-(4-Ethoxyphenyl)-4-quinolinyl]{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methanone: This compound features a piperazinyl methanone moiety instead of a piperidinyl group.
The uniqueness of 2-(4-Ethoxyphenyl)quinolin-4-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)quinolin-4-yl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-3-28-19-13-11-18(12-14-19)23-16-21(20-9-4-5-10-22(20)25-23)24(27)26-15-7-6-8-17(26)2/h4-5,9-14,16-17H,3,6-8,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDYCBKOBJRRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B4032159.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B4032168.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4032186.png)

![ethyl 3-(2-methylbenzyl)-1-[(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4032202.png)

![1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-BUTANONE](/img/structure/B4032229.png)

![3-CYCLOPENTYL-N-({4-[(3-CYCLOPENTYLPROPANAMIDO)METHYL]PHENYL}METHYL)PROPANAMIDE](/img/structure/B4032243.png)
![4-[(3-Benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)sulfonyl]morpholine](/img/structure/B4032247.png)
![2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B4032252.png)

